Vicriviroc

Description

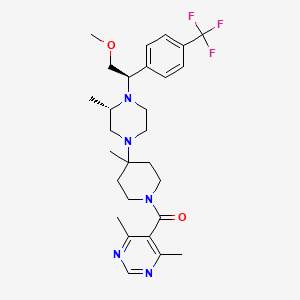

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVJJQCETWNEU-CYFREDJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897719 | |

| Record name | Vicriviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306296-47-9, 394730-30-4 | |

| Record name | Vicriviroc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306296-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vicriviroc [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-D (Old RN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vicriviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vicriviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VICRIVIROC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of Vicriviroc: A Technical History of a CCR5 Antagonist

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide delves into the discovery and development history of vicriviroc, a once-promising antiretroviral agent. Developed by Schering-Plough, this compound is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical development, and the ultimate decision to halt its pursuit of regulatory approval for treatment-experienced patients.

Discovery and Preclinical Development

This compound, also known as SCH 417690 or SCH-D, emerged from a dedicated effort to identify a successor to an earlier CCR5 antagonist, SCH-C (SCH 351125).[1][2] While SCH-C demonstrated the "proof-of-concept" for CCR5 antagonism in reducing viral loads, its development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc).[1] This prompted a search for new chemical entities with an improved safety and efficacy profile.

High-throughput screening and structure-activity relationship (SAR) analysis led to the identification of this compound, a pyrimidine-based compound.[1] Preclinical studies revealed that this compound possessed several advantages over its predecessor.

Table 1: Preclinical Activity of this compound

| Parameter | This compound | SCH-C | Reference |

| Antiviral Activity (Geometric Mean EC50) | |||

| - Clade B HIV-1 isolates | 0.04 - 2.3 nM | Consistently less active | [2] |

| Receptor Binding Affinity (IC50) | Higher than SCH-C | Lower than this compound | [2][3] |

| CCR5-mediated Chemotaxis Inhibition (IC50) | < 1 nM | < 1 nM | [2] |

| RANTES-induced Calcium Flux Inhibition (IC50) | 16 nM | Not specified | [4] |

| MIP-1α Inhibition (IC50) | 0.91 nM | Not specified | [4] |

| hERG Ion Channel Affinity | Diminished | Higher | [2][5] |

This compound demonstrated potent, broad-spectrum activity against various genetically diverse and drug-resistant HIV-1 isolates.[2][3] Importantly, it showed synergistic antiviral activity when combined with other classes of approved antiretroviral drugs, including reverse transcriptase inhibitors (RTIs), protease inhibitors (PIs), and the fusion inhibitor enfuvirtide.[2] Its diminished affinity for the human ether-a-go-go-related gene (hERG) potassium channel suggested a reduced potential for cardiac side effects compared to SCH-C.[2][5]

Experimental Protocols: Preclinical Assays

The preclinical characterization of this compound involved a battery of in vitro assays to determine its mechanism of action and potency.

Chemotaxis Assay:

-

Objective: To assess the ability of this compound to inhibit the migration of cells in response to a CCR5 ligand.

-

Method: Mouse Ba/F3 cells stably expressing human CCR5 were used. The cells were incubated with or without this compound and then placed in the upper chamber of a ChemoTx system with a 5-μm pore size filter. The lower chamber contained the CCR5 ligand MIP-1α (0.3 nM) to induce migration. After incubation, the number of cells that migrated to the lower chamber was quantified using the Cell Titer Glow luminescence kit.[2][5]

Calcium Flux Assay:

-

Objective: To determine if this compound acts as an antagonist by blocking chemokine-induced intracellular calcium signaling.

-

Method: U-87 cells expressing CD4 and CCR5 were loaded with the calcium-sensitive dye Fluo-4. This compound or buffer was added to the cells at various concentrations. The baseline calcium signal was measured using a FLIPR (Fluorometric Imaging Plate Reader). After a 5-minute incubation with the compound, the CCR5 ligand RANTES (10 nM) was added, and the calcium signal was immediately read again to measure the inhibition of the RANTES-induced calcium flux.[2][5]

[³⁵S]GTPγS Binding Assay:

-

Objective: To confirm the antagonistic properties of this compound by measuring its effect on G-protein coupling to the CCR5 receptor.

-

Method: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Membranes from CCR5-expressing cells were incubated with this compound, followed by the addition of a CCR5 agonist (e.g., MIP-1α) and [³⁵S]GTPγS. An antagonist would inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

PhenoSense HIV Entry Assay:

-

Objective: To evaluate the antiviral activity of this compound against HIV-1 isolates with different co-receptor tropisms and resistance profiles.

-

Method: This is a single-cycle viral replication assay. Recombinant viruses are created containing the envelope (env) genes from patient-derived HIV-1. These pseudoviruses are used to infect cells expressing CD4 and either CCR5 or CXCR4 in the presence of varying concentrations of the drug. The level of viral replication is typically measured by a reporter gene product, such as luciferase.[2]

Mechanism of Action

This compound is a non-competitive, allosteric antagonist of the CCR5 receptor.[1][6] It binds to a hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][6] This binding induces a conformational change in the extracellular loops of the receptor, which prevents the HIV-1 surface glycoprotein gp120 from engaging with CCR5.[1][6] This blockade of the gp120-CCR5 interaction is the crucial step that inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell.[6][7]

Clinical Development

This compound progressed through Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy in both treatment-naive and treatment-experienced HIV-1 infected individuals.

Phase I and II Clinical Trials

Early clinical trials established the safety and preliminary efficacy of this compound. A 14-day monotherapy trial in HIV-infected adults demonstrated a significant reduction in HIV RNA of 1.5 log₁₀ or greater with doses of 10, 25, and 50 mg twice daily.[1]

The ACTG 5211 was a notable Phase II trial in treatment-experienced patients.[8] This study evaluated this compound at doses of 5, 10, and 15 mg once daily in combination with an optimized background therapy (OBT) that included the pharmacokinetic booster ritonavir.[9] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes this compound, thereby increasing its plasma concentrations and allowing for once-daily dosing.[9][10]

Table 2: Key Efficacy Results from ACTG 5211 at Week 48

| Parameter | Placebo + OBT (n=28) | 5 mg this compound + OBT (n=30) | 10 mg this compound + OBT (n=30) | 15 mg this compound + OBT (n=30) | Reference |

| Virologic Failure (%) | 86 | 40 | 27 | 33 | [8][11] |

| HIV-1 RNA <50 copies/mL (%) | 11 | 27 | 37 | 27 | [1] |

| HIV-1 RNA <400 copies/mL (%) | 14 | 43 | 57 | 43 | [1] |

| Median Change in CD4 Count (cells/µL) | Not specified | Not specified | +130 | +96 | [1] |

The results of ACTG 5211 showed that the 10 mg and 15 mg doses of this compound demonstrated superior virologic and immunologic responses compared to placebo.[9] Long-term follow-up of this cohort for up to three years suggested that this compound was generally safe and could provide sustained virologic suppression.[8][11][12]

However, a separate Phase II trial in treatment-naive patients was discontinued due to a higher rate of virologic relapse in the this compound arm compared to the control arm, which was later suggested to be due to a suboptimal dose.[1]

Phase III Clinical Trials and Discontinuation

Two large, identical Phase III trials, VICTOR-E3 and VICTOR-E4, were conducted in treatment-experienced patients with R5-tropic HIV-1.[13][14] These studies randomized participants to receive either this compound 30 mg once daily or placebo, both in combination with an OBT containing at least two fully active antiretroviral drugs.[13]

The primary endpoint was the proportion of subjects with HIV-1 RNA below 50 copies/mL at 48 weeks.[13] The pooled analysis of these trials did not show a statistically significant difference between the this compound and placebo arms (64% vs. 62%, respectively).[13] However, a pre-planned analysis of a subgroup of patients receiving a less active OBT (≤2 active drugs) showed a greater response in the this compound group.[13]

Despite some positive signals, the failure to meet the primary efficacy endpoint in these pivotal trials led Merck (which had acquired Schering-Plough) to announce in 2010 that it would not pursue regulatory approval for this compound for treatment-experienced patients.[1]

Pharmacokinetics

This compound exhibited a pharmacokinetic profile suitable for once-daily dosing, particularly when co-administered with ritonavir.[10] It is a substrate of the CYP3A4 enzyme system.[9] Pharmacokinetic/pharmacodynamic modeling from the ACTG 5211 study indicated a positive correlation between this compound trough concentrations (Cmin) and virologic response at week 2.[15][16]

Table 3: Pharmacokinetic-Pharmacodynamic Correlation at Week 2 (ACTG 5211)

| Parameter | Cmin < 54 ng/mL | Cmin > 54 ng/mL | p-value | Reference |

| Mean Viral Load Decrease (log₁₀ copies/mL) | 0.76 | 1.35 | 0.003 | [15][16] |

| % of Subjects with >1 log₁₀ Viral Load Drop | 44% | 70% | 0.048 | [15][16] |

Resistance

As with other antiretroviral agents, resistance to this compound was observed. Resistance could emerge through two main pathways: a shift in co-receptor tropism from R5 to CXCR4 (X4) or dual/mixed-tropic, or through the selection of mutations in the V3 loop of the gp120 envelope protein that allow the virus to utilize the this compound-bound conformation of CCR5.[17][18][19] Studies of patients who developed resistance to this compound identified specific mutations in the V3 loop that were crucial for the resistance phenotype.[17][18]

Conclusion

The development of this compound represents a significant chapter in the story of CCR5 antagonists for HIV-1 therapy. It showcased the potential of this class of drugs to offer a novel mechanism of action against the virus. While this compound ultimately did not achieve regulatory approval for its primary indication, the extensive research conducted throughout its development has provided invaluable insights into CCR5 biology, HIV-1 entry, and the challenges of developing new antiretroviral agents. The data and knowledge generated from the this compound program have undoubtedly contributed to the broader understanding of HIV-1 pathogenesis and have informed the development of other entry inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of this compound (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CCR5 as a Novel Therapy Strategies Based on Induction of Resistance to HIV - Creative Biogene [creative-biogene.com]

- 8. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three-year safety and efficacy of this compound, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]

- 12. Three-year safety and efficacy of this compound, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]

- 15. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST this compound IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic/pharmacodynamic modeling of the antiretroviral activity of the CCR5 antagonist this compound in treatment experienced HIV-infected subjects (ACTG protocol 5211) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical resistance to this compound through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

what is Vicriviroc's binding affinity for CCR5

An In-depth Technical Guide to Vicriviroc's Binding Affinity for CCR5

Introduction

This compound (formerly SCH 417690 or SCH-D) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, it was investigated primarily for the treatment of HIV-1 infection.[1] CCR5 is a critical co-receptor utilized by the most commonly transmitted strains of HIV-1 (R5-tropic) to gain entry into host immune cells, such as T-cells and macrophages.[1][3] this compound functions as a noncompetitive, allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][4][5] This binding event induces a conformational change in the receptor, which in turn prevents the viral surface glycoprotein gp120 from engaging with its co-receptor, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1][3][4] This document provides a detailed overview of the binding affinity of this compound for CCR5, the experimental protocols used to determine these parameters, and the underlying mechanism of action.

Quantitative Binding Affinity Data

The binding affinity and functional potency of this compound have been quantified using various in vitro assays. The key parameters include the inhibition constant (Ki), which measures the affinity of the compound for the receptor, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a specific biological process by 50%. Competition binding assays have shown that this compound binds to CCR5 with a higher affinity than its predecessor, SCH-C.[6][7][8]

| Parameter | Value (nM) | Assay Type | Cell/System Used | Reference |

| Ki | 2.1 | Competition Binding Assay | N/A | [4] |

| IC50 | 0.45 | N/A | N/A | [4] |

| IC50 | 10 | CCR5 Antagonism | N/A | [9] |

| IC50 | < 1.0 | Chemotaxis Assay (vs. MIP-1α) | Ba/F3 cells expressing human CCR5 | [2] |

| IC50 | 0.91 | Inhibition of MIP-1α | N/A | [9] |

| IC50 | 16 | Inhibition of RANTES-induced Calcium Release | U-87-CCR5 cells | [2][9] |

Mechanism of Action: Allosteric Antagonism

This compound acts as an allosteric antagonist.[4] Instead of competing directly with the natural chemokine ligands at the orthosteric binding site, it binds to a distinct pocket located between the transmembrane helices of the CCR5 receptor.[1][5] This interaction stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for the HIV-1 gp120 protein to bind effectively after its initial attachment to the primary CD4 receptor.[1][4] This mechanism effectively blocks the entry of R5-tropic HIV-1 into the host cell.[3]

Caption: Mechanism of this compound action on HIV-1 entry.

Experimental Protocols

Detailed methodologies are crucial for interpreting binding affinity data. The following sections describe the key assays used to characterize this compound's interaction with CCR5, primarily based on the methods reported by Strizki et al., 2005.[2][6]

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radiolabeled ligand from the CCR5 receptor.

-

Cell Membrane Preparation: Membranes are prepared from cells engineered to express a high density of human CCR5 (e.g., HTS-hCCR5 cells).[6]

-

Assay Components:

-

Cell membranes (e.g., 2 μ g/well ).[6]

-

Radioligand: A known CCR5 ligand labeled with a radioisotope, such as [³H]SCH-C (e.g., at a concentration of 4 nM).[6]

-

Competitor: Serial dilutions of the unlabeled test compound (this compound) or a reference compound (e.g., unlabeled SCH-C).[6]

-

Binding Buffer.

-

-

Procedure:

-

The cell membranes are incubated in the binding buffer with the radioligand and varying concentrations of the competitor compound.[6]

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand, typically by filtration.

-

The radioactivity of the bound ligand is measured using scintillation counting (e.g., WGA-SPA scintillation).[6]

-

-

Data Analysis: The concentration of the competitor that displaces 50% of the bound radioligand is the IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Chemotaxis Assay

This functional assay measures the ability of an antagonist to block cell migration induced by a chemokine, which is a natural ligand for CCR5.

-

Cell Line: A cell line that does not normally express CCR5 but has been engineered to do so (e.g., murine Ba/F3 cells stably expressing human CCR5) is used.[2]

-

Chemoattractant: A CCR5 ligand, such as MIP-1α (e.g., at 0.3 nM), is used to induce cell migration.[2]

-

Procedure:

-

The CCR5-expressing cells are pre-incubated with various concentrations of this compound or a control compound.[2]

-

The cells are placed in the upper chamber of a multi-well migration plate (e.g., ChemoTx), which is separated from the lower chamber by a porous filter (e.g., 5-μm).[2]

-

The lower chamber contains the chemoattractant (MIP-1α).

-

The plate is incubated to allow cells to migrate through the filter toward the chemoattractant.

-

The number of cells that have migrated to the lower chamber is quantified, often using a cell viability assay (e.g., Cell Titer Glow luminescence kit).[2]

-

-

Data Analysis: The IC50 is determined by plotting the percentage of inhibition of cell migration against the concentration of this compound.[2]

Calcium Flux Assay

This assay measures an antagonist's ability to block the intracellular calcium mobilization that occurs when a chemokine binds to and activates the G-protein coupled CCR5 receptor.

-

Cell Line: A CCR5-expressing cell line, such as U-87-CCR5, is used.[2]

-

Activator: A CCR5 ligand like RANTES (e.g., at 10 nM) is used to trigger the calcium signal.[2]

-

Procedure:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[2]

-

Varying concentrations of this compound or a buffer control are added to the cells.[2]

-

After a short incubation period (e.g., 5 minutes), the activator (RANTES) is added.[2]

-

The change in intracellular calcium concentration is measured immediately by monitoring the fluorescence signal on an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[2]

-

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the RANTES-induced calcium flux.

Caption: Workflow for a typical CCR5 competition binding assay.

Conclusion

This compound is a high-affinity allosteric antagonist of the CCR5 receptor, demonstrating potent activity in the nanomolar range across multiple in vitro assays. Its mechanism of action, which involves locking the CCR5 receptor in an inactive state, effectively prevents the entry of R5-tropic HIV-1 strains. The combination of strong binding affinity and a favorable pharmacokinetic profile established this compound as a significant candidate in the development of HIV-1 entry inhibitors.[2][10] Although its development for treatment-experienced patients was halted, clinical trials have continued in other patient populations, underscoring the therapeutic potential of targeting the CCR5 co-receptor.[1] The detailed experimental protocols provide a framework for the continued evaluation of this and other CCR5 antagonists in drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Discovery and characterization of this compound (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicriviroc: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc, also known by its development codes SCH 417690 and SCH-D, is a potent, orally bioavailable small molecule that acts as a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, it was investigated primarily for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[2] this compound inhibits the entry of R5-tropic HIV-1 into host cells by binding to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the coreceptor.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Identifiers

This compound is a pyrimidine-based compound with a complex molecular architecture.[2]

| Identifier | Value |

| IUPAC Name | 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1] |

| CAS Number | 306296-47-9[1] |

| Molecular Formula | C₂₈H₃₈F₃N₅O₂[3] |

| Molecular Weight | 533.6 g/mol [3] |

| SMILES | C[C@H]1CN(CCN1--INVALID-LINK--C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Water Solubility | 0.0362 mg/mL[1] |

| logP | 3.29[1] |

| pKa (Strongest Basic) | 8.44[1] |

| Polar Surface Area | 61.8 Ų[1] |

| Rotatable Bond Count | 7[1] |

| Hydrogen Bond Acceptor Count | 6[1] |

| Hydrogen Bond Donor Count | 0[1] |

Mechanism of Action and Signaling Pathway

This compound is a noncompetitive allosteric antagonist of the CCR5 receptor.[2] Its mechanism of action involves binding to a hydrophobic pocket within the transmembrane helices of CCR5. This binding induces a conformational change in the extracellular loops of the receptor, which are crucial for the interaction with the HIV-1 gp120 envelope glycoprotein.[2] By altering the conformation of CCR5, this compound effectively prevents the binding of R5-tropic HIV-1, thereby inhibiting the initial stage of viral entry into the host cell.[3]

It is important to note that the signaling function of CCR5 in response to its natural chemokine ligands (like RANTES/CCL5) and its role as an HIV-1 coreceptor are distinct.[4] this compound specifically blocks the viral entry function without necessarily interfering with all aspects of chemokine-induced signaling.

The binding of HIV-1 gp120 to CD4 and subsequently to CCR5 triggers a cascade of intracellular signaling events that facilitate viral entry and replication. While this compound's primary role is to block the initial gp120-CCR5 interaction, understanding the downstream pathways provides context for its antiviral effect.

References

Vicriviroc: A Deep Dive into a Selective CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicriviroc (formerly SCH 417690 or SCH-D) is a potent, orally bioavailable, selective antagonist of the C-C chemokine receptor 5 (CCR5). Developed initially by Schering-Plough, it represented a promising therapeutic agent in the fight against Human Immunodeficiency Virus Type 1 (HIV-1). By binding to the CCR5 co-receptor, this compound effectively blocks the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. While its development for HIV-1 was ultimately discontinued by Merck, the extensive research surrounding this compound offers valuable insights for the development of future CCR5 antagonists and other antiviral therapies.[1][2]

Introduction: The Role of CCR5 in HIV-1 Entry

The entry of HIV-1 into target immune cells, such as T-lymphocytes and macrophages, is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1] This interaction induces a conformational change in gp120, exposing a binding site for a secondary co-receptor. The two major co-receptors for HIV-1 are CCR5 and CXCR4, both of which are G-protein coupled receptors (GPCRs).[1][3][4] The specific co-receptor used by a particular viral strain determines its tropism. R5-tropic viruses, which utilize CCR5, are the predominant strains transmitted and are prevalent during the early stages of infection.[5]

This compound is a noncompetitive, allosteric antagonist of CCR5.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the interaction between gp120 and CCR5, thereby inhibiting viral entry.[1][6][7]

Chemical and Pharmacological Properties

This compound is a pyrimidine-based small molecule with the following chemical properties:[1]

-

IUPAC Name: 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]

-

Chemical Formula: C₂₈H₃₈F₃N₅O₂[1]

-

Molar Mass: 533.629 g/mol [1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, in vitro efficacy against various HIV-1 isolates, and pharmacokinetic parameters.

Table 1: this compound Binding Affinity and Functional Antagonism

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (CCR5 Binding) | 0.8 nM | [³H]SCH-C competition, equilibrium | [8] |

| Ki (CCR5 Binding) | 2.5 nM | Not specified | [9] |

| IC₅₀ (MIP-1α Chemotaxis) | < 1 nM | Ba/F3-CCR5 cells | [8] |

| IC₅₀ (RANTES-induced Ca²⁺ flux) | 4.2 ± 1.3 nM | U-87-CCR5 cells | [9] |

| IC₅₀ (MIP-1α induced Ca²⁺ release) | 0.91 nM | Not specified | [10] |

| IC₅₀ (RANTES induced Ca²⁺ release) | 16 nM | Not specified | [10] |

Table 2: In Vitro Anti-HIV-1 Efficacy of this compound

| HIV-1 Isolate (Clade) | EC₅₀ (nM) (Geometric Mean) | EC₉₀ (nM) (Geometric Mean) | Reference |

| Panel of 30 R5-tropic isolates | 0.04 - 2.3 | 0.45 - 18 | [8] |

| JrFL | - | 3.3 | [9] |

| ADA-M | - | 2.8 | [9] |

| 301657 | - | 1.8 | [9] |

| JV1083 | - | 4.9 | [9] |

| RU 570 | - | 10 | [9] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Condition | Reference |

| Half-life (t½) | 28 - 33 hours | 14-day monotherapy in HIV-infected adults | [11] |

| Time to Steady State | By day 12 | 14-day monotherapy in HIV-infected adults | [11] |

| Drug Interactions | Cmax and AUC increased 2-6 fold with ritonavir | Co-administration with ritonavir, a CYP3A4 inhibitor | [12][13] |

| Drug Interactions | Cmax and AUC were 67% and 81% lower with efavirenz | Co-administration with efavirenz | [14] |

Mechanism of Action: CCR5 Signaling and its Inhibition

As a GPCR, CCR5 transduces extracellular signals across the cell membrane.[15] Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 undergoes a conformational change, activating intracellular heterotrimeric G proteins.[14] This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mobilization of intracellular calcium, ultimately leading to chemotaxis and other cellular responses.[14][16]

HIV-1 gp120 binding to CCR5 also triggers G protein signaling, which is thought to be important for efficient viral entry.[9][17] this compound, as an allosteric antagonist, binds to a site on CCR5 distinct from the chemokine binding site.[1][6] This binding event stabilizes a conformation of the receptor that is unable to bind gp120, thereby preventing the initiation of the fusion process.[1][6][7]

Key Experimental Protocols

The characterization of this compound involved a series of in vitro assays to determine its binding affinity, functional antagonism, and antiviral activity. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assay ([³H]SCH-C Competition)

This assay measures the ability of this compound to compete with a radiolabeled CCR5 antagonist ([³H]SCH-C) for binding to the CCR5 receptor.

-

Materials:

-

Cell membranes from a cell line expressing human CCR5 (e.g., HTS-hCCR5 cells).

-

[³H]SCH-C (radioligand).

-

Unlabeled this compound and SCH-C (for competition).

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

Binding buffer (e.g., 50 mM TRIS, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.6).

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate CCR5-expressing cell membranes with SPA beads for 30 minutes at room temperature.

-

In a 96-well plate, add the membrane/bead mixture.

-

Add serial dilutions of unlabeled this compound or SCH-C.

-

Add a fixed concentration of [³H]SCH-C to all wells.

-

Incubate the plate for an extended period (e.g., ~24 hours) at room temperature to reach equilibrium.[8]

-

Measure the radioactivity in each well using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of [³H]SCH-C binding (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Chemotaxis Assay

This functional assay assesses the ability of this compound to block the migration of CCR5-expressing cells towards a chemokine gradient.

-

Materials:

-

CCR5-expressing cells (e.g., Ba/F3-CCR5 cells).

-

Chemotaxis buffer (e.g., RPMI with 1% FBS and 0.1 µg/ml mouse IL-3).

-

Chemokine (e.g., MIP-1α, RANTES).

-

This compound.

-

Chemotaxis chamber (e.g., 5-µm ChemoTx plate).

-

Cell viability/quantification reagent (e.g., Cell Titer Glow).

-

-

Procedure:

-

Pre-treat CCR5-expressing cells with varying concentrations of this compound for 1 hour at 37°C.

-

Add chemotaxis buffer containing the chemokine and the corresponding concentration of this compound to the bottom wells of the chemotaxis chamber.

-

Place the filter unit over the wells.

-

Add the pre-treated cells to the top of the filter.

-

Incubate the plate at 37°C for 2 hours to allow for cell migration.

-

Quantify the number of cells that have migrated to the bottom well using a cell quantification reagent.

-

Determine the IC₅₀ of this compound for inhibiting chemotaxis.

-

PBMC HIV-1 Infection Assay

This assay evaluates the antiviral potency of this compound against various HIV-1 isolates in primary human cells.

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy, HIV-1-seronegative donors.

-

Phytohemagglutinin (PHA).

-

Interleukin-2 (IL-2).

-

RPMI 1640 culture medium with supplements (FBS, antibiotics, L-glutamine, HEPES).

-

HIV-1 isolates (R5-tropic).

-

This compound.

-

24-well tissue culture plates.

-

p24 antigen ELISA kit.

-

-

Procedure:

-

Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with PHA for 3 days.

-

Resuspend the stimulated cells in culture medium containing IL-2.

-

Plate the cells in 24-well plates.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a known amount of an R5-tropic HIV-1 isolate.

-

Incubate the plates at 37°C.

-

On day 7 post-infection, collect the culture supernatants.

-

Measure the amount of HIV-1 p24 antigen in the supernatants using an ELISA.

-

Determine the concentrations of this compound that inhibit viral replication by 50% (EC₅₀) and 90% (EC₉₀).

-

Clinical Development and Outcomes

This compound underwent several clinical trials to evaluate its safety and efficacy in both treatment-naïve and treatment-experienced HIV-1 infected individuals.

Phase II Studies

-

ACTG 5211: This study evaluated this compound in treatment-experienced patients with R5-tropic HIV-1.[11][12] The trial demonstrated that this compound, when added to an optimized background therapy containing ritonavir, resulted in significant reductions in viral load and increases in CD4 cell counts compared to placebo.[12]

-

VICTOR-E1: This Phase II trial also in treatment-experienced patients showed that this compound at doses of 20 mg and 30 mg once daily, in combination with an optimized background regimen containing a ritonavir-boosted protease inhibitor, led to sustained viral suppression over 48 weeks.[18][19]

Discontinuation of Development for HIV-1

Despite promising early results, the development of this compound for the treatment of HIV-1 was discontinued by Merck.[1] Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients failed to meet their primary efficacy endpoints.[20] Additionally, a Phase II study in treatment-naïve patients was halted due to a higher rate of virologic rebound in the this compound arm compared to the control arm.[1]

Conclusion

This compound is a well-characterized selective CCR5 antagonist with potent anti-HIV-1 activity. Its mechanism of action, involving allosteric inhibition of the CCR5 co-receptor, has been thoroughly investigated through a variety of in vitro assays. Although its clinical development for HIV-1 was not successful, the wealth of data generated from the research on this compound has significantly contributed to our understanding of CCR5 as a therapeutic target and provides a valuable foundation for the development of new entry inhibitors. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the fields of virology, pharmacology, and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G protein-coupled receptors in HIV and SIV entry: new perspectives on lentivirus-host interactions and on the utility of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST this compound IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HIV Entry and the Receptors - HIV & CXCR4-Targeted Anti-HIV Drug Therapy [hivmedicalbreakthrough.weebly.com]

- 16. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Clarifying the role of G protein signaling in HIV infection: New approaches to an old question : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 18. This compound in combination therapy with an optimized regimen for treatment-experienced subjects: 48-week results of the VICTOR-E1 phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]

- 20. This compound plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicriviroc: A Technical Guide to a Potent HIV-1 CCR5-Mediated Entry Inhibitor

This document provides a detailed technical overview of vicriviroc, a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). It is intended for researchers, scientists, and professionals in the field of drug development who are focused on HIV-1 therapeutics. The guide covers the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound's role in blocking viral entry.

Introduction: Targeting HIV-1 Entry

The entry of human immunodeficiency virus type 1 (HIV-1) into host cells is the first critical step in its replication cycle, making it a prime target for antiretroviral therapy.[1][2] This process is initiated by the viral envelope glycoprotein gp120 binding to the CD4 receptor on the surface of target cells, such as T-cells and macrophages.[2][3] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor.[2][3] Depending on the viral strain, HIV-1 utilizes one of two primary coreceptors: CCR5 or CXCR4.[3][4] Viruses that use the CCR5 coreceptor are termed R5-tropic and are predominant, especially in the early stages of infection.[4]

This compound (formerly SCH 417690) is a potent, orally bioavailable pyrimidine-based compound developed to prevent this crucial interaction.[3][5] It functions as a specific, noncompetitive allosteric antagonist of the CCR5 coreceptor, effectively blocking the entry of R5-tropic HIV-1 into host cells.[3][5][6]

Core Mechanism of Action

This compound's inhibitory action is not achieved by directly competing with the gp120 binding site. Instead, it binds with high affinity to a small, hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[3][5] This allosteric binding event induces a conformational change in the extracellular loops of CCR5.[3][5] The altered conformation of the receptor is no longer recognized by the viral gp120 glycoprotein, thereby preventing the coreceptor binding step and subsequent membrane fusion mediated by the gp41 protein.[1][3] This mechanism effectively halts the viral life cycle before the integration of viral genetic material into the host cell.

Functional assays have confirmed that this compound is a true antagonist, as it inhibits the natural signaling of CCR5 by its chemokine ligands (e.g., MIP-1α, RANTES) without initiating a signal itself.[1][7][8]

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified through various in vitro assays, measuring its antiviral activity and binding affinity for the CCR5 receptor.

Table 1: In Vitro Antiviral Activity of this compound

This table summarizes the 50% and 90% effective concentrations (EC50 and EC90) of this compound against a panel of R5-tropic HIV-1 isolates in peripheral blood mononuclear cell (PBMC) assays.

| HIV-1 Isolate Type | Geometric Mean EC50 (nM) | Geometric Mean EC90 (nM) | Reference |

| Diverse R5-Tropic Panel | 0.04 - 2.3 | 0.45 - 18 | [1] |

Note: As expected, this compound showed no significant activity against viruses capable of using the CXCR4 coreceptor (X4-tropic or dual/mixed-tropic).[1]

Table 2: Comparative CCR5 Binding Affinity

This table compares the binding affinity (Kd) and dissociation rate (t1/2) of this compound with other CCR5 antagonists. A lower Kd value indicates higher binding affinity.

| Compound | Binding Affinity (Kd) (nM) | Dissociation Half-Life (t1/2) (hours) | Reference |

| This compound | 0.40 ± 0.02 | 12 ± 1.2 | [9] |

| Maraviroc | 0.18 ± 0.02 | 7.5 ± 0.7 | [9] |

| Aplaviroc | - | 24 ± 3.6 | [9] |

Data collected at ambient temperature (22°C). This compound demonstrates a slower dissociation rate from the CCR5 receptor compared to maraviroc, which may confer a pharmacodynamic advantage.[9]

Table 3: Summary of Clinical Trial Efficacy (Phase II)

This table presents key virologic outcomes from a 48-week Phase II trial (ACTG 5211) in treatment-experienced patients.

| This compound Dose | Median Decrease in Viral Load (log10 copies/mL) | Median Increase in CD4 Count (cells/µL) | Reference |

| 10 mg | 1.92 | 130 | [3] |

| 15 mg | 1.44 | 96 | [3] |

In a separate Phase II trial (VICTOR-E1), patients receiving 20mg or 30mg of this compound with an optimized background therapy also showed significant virologic suppression.[3]

Key Experimental Protocols

The characterization of this compound relies on a suite of standardized virological and pharmacological assays.

Antiviral Susceptibility Assay (EC50/EC90 Determination)

This assay quantifies the ability of this compound to inhibit HIV-1 replication in primary cells.

Objective: To determine the concentration of this compound required to inhibit 50% (EC50) and 90% (EC90) of viral replication.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Stimulate the cells with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.

-

Compound Dilution: Prepare a series of dilutions of this compound in culture medium.

-

Infection: Add the diluted this compound to the stimulated PBMCs. Subsequently, infect the cells with a standardized amount of an R5-tropic HIV-1 isolate.

-

Incubation: Culture the infected cells for several days (typically 5-7 days) to allow for viral replication.

-

Quantification: At the end of the incubation period, harvest the cell culture supernatant. Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of p24 inhibition against the this compound concentration. Use a non-linear regression model (e.g., a sigmoidal dose-response curve) to calculate the EC50 and EC90 values.

Competition Binding Assay (Ki Determination)

This assay measures the affinity of this compound for the CCR5 receptor by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the CCR5 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line engineered to overexpress human CCR5 (e.g., HTS-hCCR5 cells).[7]

-

Assay Setup: In a multi-well plate, combine the CCR5-expressing membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [³⁵S]GTPγS or a tritiated chemokine).[7]

-

Competition: Add varying concentrations of unlabeled this compound to the wells. A control group with no competitor is also included.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation & Detection: Separate the membrane-bound radioligand from the unbound ligand (e.g., using filtration over a glass fiber filter). Measure the amount of radioactivity bound to the membranes using a scintillation counter.

-

Data Analysis: The amount of bound radioactivity will decrease as the concentration of this compound increases. Plot the percentage of specific binding against the this compound concentration. Calculate the IC50 (the concentration of this compound that displaces 50% of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10]

References

- 1. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of this compound (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 10. resources.revvity.com [resources.revvity.com]

foundational studies on Vicriviroc's pharmacology

An in-depth technical guide on the foundational pharmacology of Vicriviroc for researchers, scientists, and drug development professionals.

Abstract

This compound (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] As a member of the HIV entry inhibitor class, it blocks the primary route of entry for R5-tropic HIV-1 strains into host CD4+ T-cells.[2][3] By binding to a transmembrane pocket of the CCR5 receptor, this compound induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with its coreceptor, thereby inhibiting the membrane fusion process.[1][4] This document provides a comprehensive overview of the foundational pharmacology of this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols used in its characterization, and its resistance profile.

Mechanism of Action

This compound is a noncompetitive allosteric antagonist of the CCR5 receptor.[1][4] The entry of R5-tropic HIV-1 into a target cell is a sequential process that begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell.[1] This initial binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, which for R5-tropic strains is CCR5.[1]

This compound functions by binding to a small, hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4] This interaction is not at the same site as the natural chemokine ligands or the gp120 binding site. Instead, this compound's binding is allosteric, meaning it induces a conformational change in the extracellular loops of CCR5.[4] This altered conformation is no longer recognized by gp120, effectively preventing the virus from docking with its coreceptor and subsequently inhibiting the gp41-mediated fusion of the viral and cellular membranes.[1][5]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro assays, establishing its high affinity for the CCR5 receptor and its potent antiviral efficacy.

Table 1: CCR5 Receptor Binding Affinity

| Parameter | Value (nM) | Assay Method | Reference |

|---|---|---|---|

| Ki | 2.5 | Competitive Binding ([3H]SCH-C) | [6] |

| Ki | 2.1 | Competitive Binding | [4] |

| Kd | 0.40 ± 0.02 | Non-equilibrium binding with [3H]this compound |[7] |

Table 2: In Vitro Antiviral Activity against R5-Tropic HIV-1

| Parameter | Value (nM) | Cell Type / Assay | Reference |

|---|---|---|---|

| Geometric Mean EC50 | 0.04 - 2.3 | PBMC Infection Assay (Panel of 30 isolates) | [8] |

| Geometric Mean EC90 | 0.45 - 18 | PBMC Infection Assay (Panel of 30 isolates) | [6][8] |

| IC90 (JrFL) | 3.3 | PBMC Infection Assay | [6] |

| IC90 (ADA-M) | 2.8 | PBMC Infection Assay | [6] |

| IC90 (RU 570) | 10 | PBMC Infection Assay |[6] |

Table 3: Functional Antagonism of CCR5 Signaling

| Parameter | Value (nM) | Assay Method | Reference |

|---|---|---|---|

| IC50 (vs. MIP-1α) | < 1.0 | Chemotaxis Assay | [6] |

| IC50 (vs. RANTES) | 4.2 ± 1.3 | GTPγS Binding Assay | [6] |

| IC50 (vs. RANTES) | 16 | Calcium Flux Assay |[9] |

Table 4: Off-Target Activity

| Parameter | Value (µM) | Target | Reference |

|---|

| IC50 | 5.8 | hERG Ion Channel |[6][8] |

Key Experimental Protocols

The characterization of this compound's pharmacology relies on a suite of standardized in vitro assays.

CCR5 Competitive Binding Assay

This assay measures the affinity of a compound for the CCR5 receptor by quantifying its ability to displace a radiolabeled ligand.

-

Materials : Membranes from cells engineered to express high levels of human CCR5 (e.g., HTS-hCCR5 cells), a radiolabeled CCR5 antagonist (e.g., [3H]SCH-C), this compound, Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads, and binding buffer.[7][8]

-

Protocol :

-

CCR5-expressing cell membranes (2 µ g/well ) are incubated with WGA-SPA beads.[8][10]

-

The membrane-bead mixture is aliquoted into microplates.

-

A constant concentration of the radioligand (e.g., 4 nM [3H]SCH-C) is added to each well.[8][10]

-

Serial dilutions of this compound (or other test compounds) are added to the wells.

-

The plates are incubated at room temperature for an extended period (e.g., ~24 hours) to reach binding equilibrium.[8]

-

The plates are read on a scintillation counter. The proximity of the radioligand to the SPA beads on the membrane generates a light signal.

-

The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[8][10]

-

Single-Cycle HIV-1 Pseudovirus Infectivity Assay

This assay quantifies the ability of a compound to inhibit viral entry in a single round of replication, providing a direct measure of its activity against the entry process. It is a common method for assessing drug susceptibility.[11][12]

-

Materials : HEK293T cells, an HIV-1 genomic vector plasmid with a reporter gene (e.g., luciferase or GFP) and a deleted env gene, an expression vector plasmid for an R5-tropic HIV-1 envelope (e.g., from isolate JrCSF), target cells expressing CD4 and CCR5 (e.g., U87-CD4-CCR5 cells), transfection reagents, and cell culture medium.[8][12]

-

Protocol :

-

Pseudovirus Production : Co-transfect HEK293T cells with the HIV-1 genomic vector and the envelope expression vector.[8][12]

-

Harvest : After 48 hours, harvest the cell culture supernatant containing the pseudotyped viral particles.

-

Infection : In a 96-well plate, seed the U87-CD4-CCR5 target cells. Add serial dilutions of this compound to the wells.[8]

-

Add the pseudovirus-containing supernatant to the wells and incubate for 48-72 hours.

-

Quantification : If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer. If using a GFP reporter, quantify GFP-positive cells via flow cytometry or fluorescence microscopy.[12][13]

-

Analysis : Calculate the drug concentration that results in a 50% reduction in reporter signal (EC50 or IC50) compared to no-drug controls.[8]

-

Multiple-Cycle PBMC Infection Assay

This assay assesses antiviral activity against replication-competent HIV-1 in primary human cells, which closely mimics the in vivo environment.

-

Materials : Peripheral blood mononuclear cells (PBMCs) from healthy donors, phytohemagglutinin (PHA), interleukin-2 (IL-2), replication-competent R5-tropic HIV-1 isolates, and this compound.[8]

-

Protocol :

-

Isolate PBMCs from whole blood.

-

Stimulate the PBMCs with PHA for 2-3 days, then culture in medium containing IL-2 to maintain T-cell activation.

-

Infect the activated PBMCs with a known amount of an HIV-1 isolate in the presence of serial dilutions of this compound.[8]

-

Incubate the cultures for 4 to 7 days.[8]

-

Harvest the cell-free culture supernatants at the end of the incubation period.

-

Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[8]

-

Determine the drug concentration that inhibits viral replication by 50% (EC50) or 90% (EC90).[8]

-

Resistance Profile

As with other antiretroviral agents, HIV-1 can develop resistance to this compound. The primary mechanisms involve adaptations that allow the virus to utilize the drug-bound form of the CCR5 receptor or to switch to the alternative CXCR4 coreceptor.

-

V3 Loop Mutations : The most common pathway to resistance involves the accumulation of specific mutations in the V3 loop of the gp120 envelope protein.[14][15][16] These mutations alter the way gp120 interacts with CCR5, enabling it to engage the this compound-bound conformation of the receptor for viral entry.[14][17] The specific mutations that confer resistance can be virus strain-dependent.[14]

-

Coreceptor Switching : A less common mechanism of escape is a switch in coreceptor tropism from CCR5 to CXCR4 (a tropism switch).[11][18] Since this compound is specific to CCR5, it has no activity against CXCR4-using (X4-tropic) or dual/mixed-tropic viruses.[8] Drug pressure can select for pre-existing minor X4 variants in the viral population.[11][18]

-

Fitness Cost : this compound-resistant variants often exhibit reduced replicative fitness in the absence of the drug.[14] Studies have shown that upon discontinuation of this compound, the viral population tends to revert to the original, drug-sensitive V3 loop sequences.[14][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 8. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Emergence of this compound Resistance in a Human Immunodeficiency Virus Type 1 Subtype C-Infected Subject - PMC [pmc.ncbi.nlm.nih.gov]

- 16. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical resistance to this compound through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Antagonist Vicriviroc: A Technical Guide to its Impact on CCR5 Chemokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicriviroc is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] Beyond its role in HIV-1 inhibition, this compound serves as a valuable tool for studying the intricacies of G protein-coupled receptor (GPCR) signaling. This technical guide provides an in-depth analysis of this compound's effect on CCR5-mediated chemokine signaling, offering detailed experimental protocols and quantitative data to facilitate further research and drug development. We will explore its mechanism of action and its impact on key cellular processes such as chemotaxis and intracellular calcium mobilization, supported by visualized signaling pathways and experimental workflows.

Introduction to this compound and CCR5 Signaling

The C-C chemokine receptor 5 (CCR5) is a member of the GPCR superfamily, primarily expressed on the surface of various immune cells, including T-cells and macrophages.[3][4] Its natural ligands include the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][5] Upon ligand binding, CCR5 undergoes a conformational change, activating intracellular signaling cascades through heterotrimeric G proteins, predominantly of the Gαi and Gαq subtypes.[5][6][7] This activation leads to downstream events such as inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent increases in intracellular calcium, ultimately driving cellular responses like chemotaxis.[5][6]

This compound exerts its inhibitory effect by binding to a hydrophobic pocket within the transmembrane helices of CCR5.[1][8] This allosteric binding induces a conformational change in the receptor that prevents the binding of its natural chemokine ligands and the HIV-1 envelope glycoprotein gp120, thereby blocking both chemokine-induced signaling and viral entry.[1][8]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound in antagonizing CCR5 signaling has been quantified through various functional assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different CCR5-mediated responses.

Table 1: this compound Inhibition of Chemokine-Induced Chemotaxis

| Chemokine Ligand | Cell Line | IC50 (nM) | Reference |

| MIP-1α (CCL3) | Ba/F3-CCR5 | < 1 | [1] |

| RANTES (CCL5) | Ba/F3-CCR5 | Not explicitly quantified, but similar potent inhibition observed | [1] |

| MIP-1β (CCL4) | Ba/F3-CCR5 | Not explicitly quantified, but similar potent inhibition observed | [1] |

Table 2: this compound Inhibition of Chemokine-Induced Calcium Mobilization

| Chemokine Ligand | Cell Line | IC50 (nM) | Reference |

| RANTES (CCL5) | U-87-CCR5 | Potent inhibition, similar to SCH-C | [9] |

Table 3: this compound Inhibition of RANTES-Induced GTPγS Binding

| Chemokine Ligand | Cell Line | IC50 (nM) | Reference |

| RANTES (CCL5) | HTS-hCCR5 cell membranes | 4.2 ± 1.3 | [1] |

Detailed Experimental Protocols

To facilitate the study of this compound and other CCR5 antagonists, this section provides detailed methodologies for the key functional assays cited.

Chemotaxis Assay (Transwell Migration)

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemokine gradient.

Materials and Reagents:

-

Cell Line: Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5).[1] Other suitable cell lines include primary T-cells or macrophages.

-

Chemoattractant: Recombinant human MIP-1α (CCL3), MIP-1β (CCL4), or RANTES (CCL5).

-

Test Compound: this compound.

-

Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).

-

Transwell Inserts: 5 µm pore size for 24-well or 96-well plates.

-

Detection Reagent: Cell Titer-Glo® Luminescent Cell Viability Assay (Promega) or similar.

-

Plate Reader: Capable of luminescence detection.

Procedure:

-

Cell Preparation: Culture Ba/F3-CCR5 cells to a density of approximately 1 x 10^6 cells/mL. On the day of the assay, harvest cells by centrifugation and resuspend in assay medium to a final concentration of 2.5 x 10^6 cells/mL.[10]

-

Preparation of Chemokine and Antagonist:

-

Prepare a stock solution of the chemokine (e.g., 0.3 nM MIP-1α) in assay medium.

-

Prepare serial dilutions of this compound in assay medium.

-

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemokine to the lower chamber of the Transwell plate.[10] For negative controls, use assay medium without chemokine.

-

In a separate plate, pre-incubate 50 µL of the cell suspension with 50 µL of the this compound dilutions (or medium for control) for 30 minutes at 37°C.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

To quantify the migrated cells in the lower chamber, add a volume of Cell Titer-Glo® reagent equal to the volume of medium in the well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control (chemokine alone) and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration ([Ca2+]i) induced by chemokine receptor activation.

Materials and Reagents:

-

Cell Line: U-87 astroglioma cells stably expressing human CCR5 (U-87-CCR5) or CHO-K1 cells expressing CCR5.[9][11]

-

Chemokine: Recombinant human RANTES (CCL5).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (optional): To prevent dye leakage.

-

Fluorescence Plate Reader: With appropriate excitation and emission filters for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).[13]

Procedure:

-

Cell Plating: Seed U-87-CCR5 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM in assay buffer.

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.

-

-

Cell Washing: Wash the cells twice with assay buffer to remove excess dye.

-

Assay Protocol:

-

Add assay buffer containing various concentrations of this compound to the wells.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a set period.

-

Add the chemokine (e.g., 10 nM RANTES) to induce calcium mobilization and continue to measure fluorescence intensity over time.[9]

-

-

Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition for each this compound concentration relative to the control (chemokine alone) and calculate the IC50 value.

GTPγS Binding Assay

This assay measures the activation of G proteins by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Materials and Reagents:

-

Membrane Preparation: Cell membranes from a cell line overexpressing human CCR5 (e.g., HTS-hCCR5).[14]

-

Chemokine: Recombinant human RANTES (CCL5).

-

Test Compound: this compound.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4.

-

Scintillation Cocktail and Counter.

-

Wheat Germ Agglutinin (WGA)-coated Scintillation Proximity Assay (SPA) beads (for SPA format). [14]

Procedure:

-

Membrane Preparation: Prepare cell membranes from CCR5-expressing cells using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup:

-

In a 96-well plate, add assay buffer, cell membranes (e.g., 4 µ g/well ), and various concentrations of this compound.[9]

-

Incubate for 15-30 minutes at room temperature.

-

Add the chemokine (e.g., 1 nM RANTES) to stimulate the receptors.[9]

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).[9]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Detection (Filtration Method):

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free [35S]GTPγS.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Detection (SPA Method):

-

Add WGA-coated SPA beads to the wells.

-

Allow the membranes to bind to the beads.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the specific binding of [35S]GTPγS by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizing the Impact of this compound on CCR5 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR5 signaling pathway, its inhibition by this compound, and the workflows of the key experimental assays.

CCR5 Signaling Pathway and this compound's Mechanism of Action

Caption: CCR5 signaling pathway and inhibition by this compound.

Experimental Workflow for Chemotaxis Assay

Caption: Workflow for the CCR5-mediated chemotaxis assay.

Logical Relationship of this compound's Antagonism

References

- 1. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD4 and CCR5 Stable Expressing HEK293T Cell Line | Applied Biological Materials Inc. [abmgood.com]

- 3. eenzyme.com [eenzyme.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. The G Protein Coupled Receptor CCR5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HEK293/Human CCR5 Stable Cell Line | ACROBiosystems [acrobiosystems.com]

- 9. researchgate.net [researchgate.net]

- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 11. abeomics.com [abeomics.com]

- 12. bu.edu [bu.edu]

- 13. content.abcam.com [content.abcam.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary In Vitro Studies of Vicriviroc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies of Vicriviroc (formerly SCH 417690), a potent CCR5 antagonist developed for the treatment of HIV-1 infection. This document synthesizes key findings on its mechanism of action, antiviral activity, and receptor binding kinetics, presenting data in a structured format for ease of comparison and analysis. Detailed experimental protocols and visual representations of key processes are included to support further research and development in the field of HIV entry inhibitors.

Core Mechanism of Action

This compound is a noncompetitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to a small hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change in the receptor's extracellular domain.[1][2] This alteration prevents the viral envelope glycoprotein gp120 from binding to CCR5, thereby blocking the membrane fusion process and subsequent viral entry into the target cell.[1]

HIV-1 Entry Pathway and this compound's Point of Intervention

The entry of HIV-1 into a target T-cell or macrophage is a sequential process. It begins with the binding of the viral surface protein gp120 to the primary cellular receptor, CD4.[1] This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains of HIV-1, is CCR5.[1] The subsequent interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes, and the release of the viral capsid into the cytoplasm.[1] this compound acts at the critical step of co-receptor binding, effectively halting the cascade of events required for viral entry.